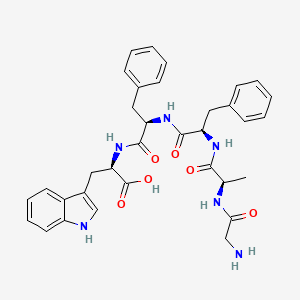

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan

Description

Properties

CAS No. |

644997-02-4 |

|---|---|

Molecular Formula |

C34H38N6O6 |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C34H38N6O6/c1-21(37-30(41)19-35)31(42)38-27(16-22-10-4-2-5-11-22)32(43)39-28(17-23-12-6-3-7-13-23)33(44)40-29(34(45)46)18-24-20-36-26-15-9-8-14-25(24)26/h2-15,20-21,27-29,36H,16-19,35H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,27-,28-,29-/m1/s1 |

InChI Key |

DNEXVMVPTGTOLI-MQTVTHGDSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Key Parameters in SPPS

| Parameter | Details |

|---|---|

| Protecting Groups | Commonly used groups include Fmoc (Fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl). |

| Coupling Reagents | DIC (Diisopropylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are preferred to minimize racemization. |

| Resin Type | Chlorotrityl resin is often used for its stability with D-amino acids. |

Liquid-Phase Synthesis

While less common than SPPS, liquid-phase synthesis can be employed for larger scale production or when specific reaction conditions are required. This method involves:

Solution Phase Coupling : Amino acids are activated in solution before being coupled together.

Purification : After synthesis, the product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency, automation potential, good control over reactions | Limited to shorter peptides due to steric hindrance |

| Liquid-Phase Synthesis | Suitable for larger peptides, flexible reaction conditions | More labor-intensive and time-consuming |

The synthesis of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan involves several key reactions:

Coupling Reactions

Coupling reactions are essential for linking amino acids together. These reactions often employ coupling reagents that activate the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amine group of another.

Deprotection Reactions

Deprotection steps are crucial for removing protecting groups after each coupling step. Common reagents include:

Trifluoroacetic acid (TFA) for Fmoc removal.

Hydrogenation methods for complete deprotection of Boc-protected peptides.

Hydrolysis and Purification

Post-synthesis, hydrolysis can be employed to remove any residual protecting groups or side products. Purification techniques like HPLC ensure that the final product meets required purity standards.

Research indicates that peptides with D-amino acids exhibit enhanced stability against proteolytic degradation compared to their L-counterparts. This property is particularly beneficial in developing therapeutic agents that require prolonged activity in biological systems.

Antimicrobial Properties

Studies show that this compound possesses antimicrobial properties due to its structure and stability against enzymatic breakdown.

Structural Analysis

The molecular formula of this compound is approximately C34H44N6O5 with a molecular weight of about 626.714 g/mol. The structural integrity provided by the D-amino acids allows for unique interactions with biological targets.

The preparation of this compound through solid-phase peptide synthesis offers a robust method for generating this complex peptide with high purity and yield. Understanding both SPPS and liquid-phase synthesis methods provides valuable insights into optimizing production processes for this compound in research and therapeutic applications. Further studies on its biological activity could reveal new applications in medicine and biotechnology.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized under specific conditions.

Reduction: Peptide bonds can be reduced, although this is less common.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Medicinal Applications

Therapeutic Potential:

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan has been investigated for its therapeutic properties in several disease models. Its ability to interact with biological systems makes it a candidate for drug development.

-

Cancer Treatment:

Recent studies have shown that this peptide can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HeLa and HCT-116 cells, with IC50 values indicating high potency at low concentrations (10 µg/mL) . -

Neuroprotection:

The neuroprotective effects of D-peptides have been studied extensively. This compound has shown promise in reducing apoptosis in neuronal cells under oxidative stress conditions. In vitro studies indicated a reduction of apoptotic markers by approximately 40% when exposed to oxidative stress agents like hydrogen peroxide .

Chemical Properties and Reactions

This compound can undergo various chemical reactions that are essential for its application in research:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion of amino acid side chains to reactive species | Hydrogen peroxide |

| Reduction | Breaking disulfide bonds or reducing functional groups | Dithiothreitol (DTT) |

| Substitution | Modifying side chains for enhanced activity | Halogenating agents |

These reactions allow for the modification of the peptide to enhance its therapeutic efficacy or stability .

Case Study 1: Cancer Cell Lines

In a controlled study, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of this peptide in neuronal cultures subjected to oxidative stress. The application led to a marked decrease in apoptotic markers, suggesting its utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis compare Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan to compounds with shared structural motifs or biological relevance, based on the evidence provided:

*Calculated based on residue molecular weights: Gly (75), D-Ala (89), D-Phe (165 × 2), D-Trp (204).

Key Comparisons:

- Stability and Protease Resistance: The D-configuration in this compound likely confers resistance to enzymatic degradation compared to L-configured peptides like 5-HTP, which is rapidly metabolized in vivo . This property aligns with trends observed in antimicrobial peptides (e.g., dermorphin) that use D-amino acids for enhanced stability.

- Aromatic Side Chains : The dual D-Phe and D-Trp residues may facilitate hydrophobic interactions or receptor binding, similar to diphenylamine analogs (e.g., tofenamic acid), which leverage aromatic groups for target engagement .

- Isotopic vs. Stereochemical Modifications: Unlike deuterated L-tryptophan (used as a metabolic tracer), the D-amino acids in this peptide alter biological activity rather than tracing pathways .

Research Findings and Implications

Metabolic Specificity ():

Studies on tryptophan and phenylalanine depletion highlight the critical role of stereochemistry in amino acid metabolism.

Structural Analogies ():

The dual D-Phe residues in the target peptide could mimic such interactions, enabling novel binding modes .

Analytical Challenges ( and ):

Peptides with multiple D-amino acids require advanced analytical methods (e.g., chiral chromatography) for purity assessment, as noted in USP guidelines for stereochemically complex compounds . Glycyl-D,L-tryptophan’s commercial availability underscores the feasibility of synthesizing such peptides .

Biological Activity

Glycyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-tryptophan is a synthetic peptide composed of a sequence of amino acids that includes both D-amino acids and Glycine. This unique composition gives the compound distinct biological activities and stability, making it a subject of interest in various biochemical studies.

Chemical Composition and Structure

The molecular formula of this compound is approximately , with a molecular weight of about 626.714 g/mol. The structure consists of the following amino acids:

- Glycine (Gly)

- D-Alanine

- D-Phenylalanine (two residues)

- D-Tryptophan

The presence of D-amino acids is significant as they are often found in bacterial cell walls and can enhance the biological activity and stability of peptides compared to their L-enantiomers.

Antimicrobial Properties

Research indicates that peptides containing D-amino acids, such as this compound, exhibit antimicrobial properties . These peptides demonstrate enhanced stability against proteolytic degradation, which allows them to maintain their activity longer than their L-counterparts. This property is particularly beneficial in developing antimicrobial agents that can withstand enzymatic breakdown in biological environments.

Interaction with Biological Systems

The compound's interaction studies have revealed its binding affinities with various receptors and enzymes, indicating potential pharmacological applications. D-amino acid-containing peptides can exhibit different binding characteristics compared to L-peptides, leading to altered pharmacodynamics. For instance, certain D-peptides have been shown to inhibit specific enzymes more effectively due to their resistance to proteolytic degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of D-amino acid peptides, including this compound:

- Stability and Enzymatic Activity : A study demonstrated that D-amino acid-containing prodrugs are enzymatically more stable than their L-configured counterparts. This stability can be crucial for drugs targeting specific pathways where rapid degradation would limit efficacy .

- Bioavailability : Research indicates that prodrugs with D-amino acids show improved bioavailability due to enhanced transport mechanisms across cell membranes. For example, studies on amino acid ester prodrugs highlighted the importance of peptide transporters like PEPT1 in mediating drug absorption .

- Antiviral Activity : In vitro studies have shown that dipeptide derivatives can exhibit antiviral activity against viruses such as HSV-1, suggesting potential therapeutic uses for this compound in antiviral drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Alanylaspartate | C5H8N2O4 | Contains D-Alanine and L-Aspartate |

| D-Phenylalanylaspartate | C11H14N2O4 | Includes D-Phenylalanine |

| D-Tryptophan | C11H12N2O2 | Known for its role as a precursor to serotonin |

| D-Alanylasparagine | C6H10N2O4 | Incorporates both D-Alanine and L-Asparagine |

This compound stands out due to its combination of multiple D-amino acids along with Glycine and Tryptophan, which may enhance its stability and biological activity compared to other similar compounds.

Q & A

Advanced Research Question

- Force Field Selection : Traditional AMBER force fields may fail due to inaccuracies in modeling D-amino acid interactions. Tight-binding DFT-D or dispersion-corrected DFT (e.g., M06-2X) better capture backbone/side-chain dispersion forces .

- Metadynamics : Use collective variables (e.g., dihedral angles, hydrogen bonds) to explore free-energy surfaces (FES). Compare minima with experimental structures (e.g., via NMR or X-ray) to validate simulations .

- Solvent Models : Explicit solvent (TIP3P) simulations under physiological pH and ionic strength mimic biological conditions .

What analytical techniques are most reliable for characterizing the structural integrity and stereochemistry of this compound?

Basic Research Question

- Circular Dichroism (CD) : Detects secondary structure preferences (e.g., β-turns) influenced by D-amino acids. Compare spectra with L-amino acid analogs to confirm stereochemical integrity .

- NMR Spectroscopy : 2D NOESY and ROESY identify intramolecular hydrogen bonds (e.g., COOH···OC) and side-chain interactions. D-amino acids invert coupling constants (e.g., 3JHN-Hα) in COSY spectra .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight, while tandem MS (MS/MS) maps fragmentation patterns to validate sequence .

Why might certain computationally predicted conformers of this peptide not be observed in experimental studies?

Advanced Research Question

Discrepancies arise due to:

- Kinetic Trapping : Conformers with high free-energy barriers (e.g., CO(2)H(bonded) family) may have short excited-state lifetimes, making them undetectable via standard spectroscopy .

- Solvent Effects : Simulations may overlook solvent-induced stabilization of specific hydrogen-bonding networks. Experimental validation in aqueous vs. non-polar solvents is critical .

- Temperature Dependence : Metastable states observed in simulations (e.g., via metadynamics) might require cryogenic conditions for experimental capture .

How do dispersion interactions influence the stability of this peptide's conformers, and what computational methods account for this?

Advanced Research Question

- Dispersion Energy Contribution : DFT-SAPT analysis reveals that London dispersion forces between aromatic side chains (e.g., phenylalanine and tryptophan) stabilize compact conformers by 5–10 kcal/mol .

- Functional Choice : Hybrid functionals like ωB97X-D or double-hybrid methods (e.g., DSD-BLYP) integrate dispersion corrections, outperforming standard DFT in peptide conformational studies .

What strategies are recommended for resolving discrepancies between experimental data and computational models of peptide conformation?

Advanced Research Question

- Multi-Method Validation : Combine MD simulations with ab initio calculations (e.g., MP2/cc-pVTZ) to refine force field parameters .

- Enhanced Sampling : Use replica-exchange MD (REMD) or umbrella sampling to bridge gaps between simulation timescales and experimental observables .

- Experimental Cross-Check : Validate computational minima with 2D IR spectroscopy or time-resolved fluorescence to probe transient conformational states .

How does the presence of consecutive D-amino acids affect the peptide's enzymatic stability and interaction with biological targets?

Advanced Research Question

- Protease Resistance : D-amino acids evade recognition by chiral-specific proteases (e.g., trypsin), increasing half-life in biological fluids. Test stability in serum via HPLC monitoring over 24–72 hours .

- Target Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with L-amino acid analogs. D-configuration may alter hydrogen-bonding networks or steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.